![molecular formula C20H23ClN4 B2755475 2-((4-(3-氯苯甲基)哌嗪-1-基)甲基)-1-甲基-1H-苯并[d]咪唑 CAS No. 1170014-00-2](/img/structure/B2755475.png)

2-((4-(3-氯苯甲基)哌嗪-1-基)甲基)-1-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

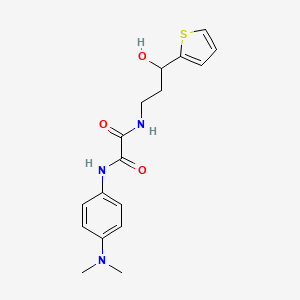

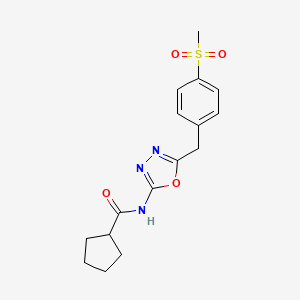

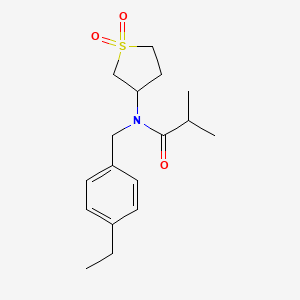

The compound “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is further substituted with a chlorobenzyl group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, a related compound was synthesized via a three-step protocol involving the preparation of a 1,2,4-triazole derivative, followed by a reaction with an amine . The exact synthesis procedure for “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is not specified in the available literature.Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the molecular weight, functional groups, and the carbon-hydrogen framework of the molecule, respectively.科学研究应用

ACAT 抑制剂用于疾病治疗

衍生物“2-(4-(2-((1 H-苯并[d]咪唑-2-基)硫代)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫代)吡啶-3-基)乙酰胺盐酸盐 (K-604)” 已被确定为一种人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的有效抑制剂。该化合物对人 ACAT-1 具有显着的选择性,高于 ACAT-2,并且改善了口服吸收。它被认为有望用于治疗涉及 ACAT-1 过表达的疾病 (Shibuya 等人,2018)。

抗糖尿病活性

包括类似化合物的哌嗪衍生物已被确定为新的抗糖尿病药物。其中一种衍生物“1-甲基-4-(2', 4'-二氯苄基)-2-(4',5'-二氢-1'H-咪唑-2'-基)哌嗪 (PMS 812)”,在糖尿病大鼠模型中显示出有效的抗糖尿病活性,这归因于胰岛素分泌的增加 (Le Bihan 等人,1999)。

抗炎应用

该化合物的多种新衍生物已被合成并评估其抗炎活性。这些化合物,尤其是 AR-45a 和 AR-55a,显示出显着的体外抗炎活性 (Ahmed 等人,2017)。

缓蚀

已研究了诸如 PzMBP 等衍生物(一种合成的苯并咪唑衍生物)在酸性环境中对钢的缓蚀效率。这些化合物显示出显着的抑制效率,并使用各种光谱技术进行了分析 (Yadav 等人,2016)。

抗菌和细胞毒活性

含唑的哌嗪衍生物显示出显着的抗菌和抗真菌活性。诸如“1-(4-((4-氯苯基)(苯基)甲基)哌嗪-1-基)-2-(1H-咪唑-1-基)乙酮”之类的化合物表现出广谱抗菌功效,并且与氯霉素和氟康唑等标准药物具有相当的活性 (Gan 等人,2010)。

抗 HIV 活性

已合成并评估了特定衍生物的抗 HIV 活性。例如,制备了“2-氨基-1-[4-(1-苄基-2-乙基-4-硝基-1H-咪唑-5-基)哌嗪-1-基]乙酮”,并对其作为非核苷类逆转录酶抑制剂的潜力进行了测试 (Al-Masoudi 等人,2007)。

抗癌研究

已合成并评估了多种新型苯并咪唑衍生物(包括与哌嗪连接的衍生物)的抗癌活性。诸如“3-(1-苄基-2-乙基-4-硝基-1H-咪唑-5-基硫代)-1-(4-取代苯基-哌嗪1-基)-丙-1-酮”之类的化合物对各种人癌细胞系表现出有效的抗癌作用 (Al-Soud 等人,2021)。

未来方向

The future directions for research on “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” could include further exploration of its biological activities and potential therapeutic applications. For instance, further work could be done to modify the structures of similar compounds to increase their activity and decrease their cytotoxicity .

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, potentially influencing various neurological conditions .

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s action on this pathway could have downstream effects on these processes, potentially influencing conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study these properties . .

Result of Action

The compound’s action on α1-ARs can have various molecular and cellular effects. For instance, it can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect neurotransmission, potentially influencing various neurological conditions . .

属性

IUPAC Name |

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYRTPKZDJAMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)